(S)-2-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione
CAS No.: 168828-89-5
Cat. No.: VC21352307
Molecular Formula: C22H20FN3O5
Molecular Weight: 425.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 168828-89-5 |
---|---|
Molecular Formula | C22H20FN3O5 |
Molecular Weight | 425.4 g/mol |
IUPAC Name | 2-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione |
Standard InChI | InChI=1S/C22H20FN3O5/c23-18-11-14(5-6-19(18)24-7-9-30-10-8-24)25-12-15(31-22(25)29)13-26-20(27)16-3-1-2-4-17(16)21(26)28/h1-6,11,15H,7-10,12-13H2/t15-/m1/s1 |
Standard InChI Key | FKZUTWSVQLXKQE-OAHLLOKOSA-N |
Isomeric SMILES | C1COCCN1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CN4C(=O)C5=CC=CC=C5C4=O)F |
SMILES | C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O)F |
Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O)F |
Appearance | Off-White to Light Orange Yellow Solid |
Melting Point | 197-198ºC |
Chemical Identity and Nomenclature
(S)-2-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione is identified by several names in scientific literature and chemical databases. The compound is recognized by its Chemical Abstracts Service (CAS) registry number 168828-89-5 and is cataloged in the PubChem database with the identifier 12973056 . To ensure precision in scientific communication, the International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione . This systematic nomenclature provides a standardized way to refer to the compound based on its structural components.
The compound is also known by several synonyms that highlight its relationship to the antibiotic Linezolid, including "Deacetamide Linezolid Phthalimide" and "Linezolid Desacetamide Phthalimide" . These alternative names reflect its role as a precursor or intermediate in Linezolid synthesis pathways, indicating its significance in pharmaceutical manufacturing processes.
Structural Identifiers
For computational chemistry and database purposes, the compound can be represented by several structural identifiers as detailed in Table 1:
Table 1: Structural Identifiers of (S)-2-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione
Identifier Type | Value |
---|---|
InChI | InChI=1S/C22H20FN3O5/c23-18-11-14(5-6-19(18)24-7-9-30-10-8-24)25-12-15(31-22(25)29)13-26-20(27)16-3-1-2-4-17(16)21(26)28/h1-6,11,15H,7-10,12-13H2/t15-/m1/s1 |
InChIKey | FKZUTWSVQLXKQE-OAHLLOKOSA-N |
SMILES | C1COCCN1C2=C(C=C(C=C2)N3CC@@HCN4C(=O)C5=CC=CC=C5C4=O)F |
These identifiers serve as unique digital representations of the compound's structure, enabling its precise identification across different chemical databases and computational platforms .
Physical and Chemical Properties
The physical and chemical properties of (S)-2-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione determine its behavior in various chemical environments and biological systems. Understanding these properties is essential for predicting its stability, reactivity, and potential applications.
Basic Physical Properties
The compound possesses distinct physical characteristics that influence its handling and formulation in laboratory and industrial settings, as summarized in Table 2:
Table 2: Physical Properties of (S)-2-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione
Property | Value | Reference |
---|---|---|
Molecular Weight | 425.4 g/mol | |
Molecular Formula | C₂₂H₂₀FN₃O₅ | |
Physical State | Solid (at standard conditions) | |
Chirality | S-configuration at C-5 of oxazolidinone ring |
The compound contains multiple functional groups including a fluorine atom, morpholine ring, oxazolidinone ring, and phthalimide moiety, which together influence its solubility, stability, and reactivity profile . The presence of the S-configuration stereocenter is particularly significant, as stereochemistry often plays a crucial role in determining the biological activity of pharmaceutical compounds.
Structural Characteristics
Molecular Structure
The structure of (S)-2-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione features several key structural elements that contribute to its properties and function. The compound has a central oxazolidinone ring with an S-configuration at the C-5 position . Attached to this ring is a 3-fluoro-4-morpholinophenyl group, which contains both a fluorine atom and a morpholine heterocycle. The C-5 position of the oxazolidinone ring is connected via a methylene bridge to a phthalimide group (isoindoline-1,3-dione) .
This complex structure contains multiple functional groups that can participate in various intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. The presence of both hydrophilic and hydrophobic regions within the molecule influences its solubility profile and membrane permeability characteristics, factors that are important for its pharmaceutical applications.
Key Structural Features
The key structural components of the molecule include:
-
An oxazolidinone ring with S-configuration at C-5
-
A 3-fluoro-4-morpholinophenyl group
-
A phthalimide (isoindoline-1,3-dione) moiety
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A methylene bridge connecting the oxazolidinone and phthalimide groups
These structural elements collectively contribute to the compound's chemical behavior and potential biological activity. The oxazolidinone ring is particularly significant as it represents the core pharmacophore of the antibiotic Linezolid, suggesting a similar mechanism of action .
Relationship to Linezolid
(S)-2-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione is recognized as a key intermediate in the synthesis of Linezolid, which belongs to the oxazolidinone class of antibiotics . The structural similarities between this compound and Linezolid provide insights into its potential biochemical properties and mechanisms of action.
Structural Comparison
The compound shares several structural features with Linezolid, including the oxazolidinone ring with the S-configuration at C-5 and the 3-fluoro-4-morpholinophenyl group . The main structural difference lies in the phthalimide group present in (S)-2-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione, which is replaced by an acetamide group in Linezolid. This structural relationship explains why the compound is often referred to as "Deacetamide Linezolid Phthalimide" or "Linezolid Desacetamide Phthalimide" .
Biochemical Implications
Based on its structural relationship to Linezolid, (S)-2-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione may exhibit similar biochemical properties. Linezolid exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis, specifically by binding to the 23S ribosomal RNA of the 50S subunit . The presence of the oxazolidinone pharmacophore in the compound suggests it might possess similar binding capabilities, though the phthalimide group may modify its pharmacokinetic properties and binding affinity.
Synthesis and Chemical Reactivity
Chemical Reactivity
The presence of multiple functional groups in (S)-2-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione suggests various possible reactive sites. The phthalimide group, for instance, can undergo hydrazinolysis to release the corresponding primary amine, a reaction commonly used in Gabriel synthesis. The oxazolidinone ring may be susceptible to nucleophilic attack under certain conditions, while the morpholine nitrogen could participate in reactions typical of tertiary amines.
These reactive properties are important considerations in the context of the compound's role as a synthetic intermediate and its potential for further derivatization to produce Linezolid and related compounds.
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